3-(Allyloxy)-2-bromopropan-1-ol

Catalog No.
S13137243
CAS No.
63264-72-2
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
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3-(Allyloxy)-2-bromopropan-1-ol

CAS Number

63264-72-2

Product Name

3-(Allyloxy)-2-bromopropan-1-ol

IUPAC Name

2-bromo-3-prop-2-enoxypropan-1-ol

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-2-3-9-5-6(7)4-8/h2,6,8H,1,3-5H2

InChI Key

LOESVTJXRAAZKI-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CO)Br

3-(Allyloxy)-2-bromopropan-1-ol is an organic compound with the molecular formula C₆H₁₁BrO₂. It features a bromine atom at the second carbon position and an allyloxy group (-O-CH₂-CH=CH₂) at the third carbon. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Esterification: It can react with carboxylic acids to form esters, useful in creating more complex molecules.
  • Reduction: The bromine can be reduced to a hydroxyl group, yielding 3-(allyloxy)-2-propanol, which has different properties and applications.

Several methods exist for synthesizing 3-(allyloxy)-2-bromopropan-1-ol:

  • Reaction of Allyl Glycidyl Ether with Hydrobromic Acid: This method involves treating allyl glycidyl ether with hydrobromic acid in acetic acid, which yields the desired compound in good yield .
  • Alkylation of Brominated Propanol: Starting from 2-bromopropan-1-ol, an allyl group can be introduced via alkylation reactions using appropriate reagents.
  • Multi-step Synthesis: A more complex synthetic route involves multiple steps starting from simpler precursors, such as phenols or alcohols, followed by bromination and etherification processes .

3-(Allyloxy)-2-bromopropan-1-ol has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: In the development of polymers and resins where functionalized alcohols are required.
  • Biological Research: As a probe for studying enzyme mechanisms or cellular processes due to its reactive nature.

Several compounds share structural similarities with 3-(allyloxy)-2-bromopropan-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Bromopropan-1-olSimple bromoalcoholLacks allyloxy group; used primarily as a solvent.
Allyl BromideAlkyl halideContains a bromine atom but no hydroxyl group; used in nucleophilic substitution reactions.
3-AllylphenolPhenolic compoundContains an allyl group; known for antimicrobial properties.
3-Bromopropan-1-olSimple bromoalcoholSimilar structure but lacks the allyloxy substituent; used in organic synthesis.

Uniqueness of 3-(Allyloxy)-2-bromopropan-1-ol

The presence of both the bromine atom and the allyloxy group distinguishes 3-(allyloxy)-2-bromopropan-1-ol from its analogs. This unique combination allows for diverse reactivity patterns, making it a valuable compound in synthetic chemistry and potential biological applications.

The molecular formula of 3-(allyloxy)-2-bromopropan-1-ol is C₆H₁₁BrO₂, with a molecular weight of 195.05 g/mol. Its structure consists of a three-carbon propanol backbone substituted at the second carbon with a bromine atom and at the third carbon with an allyloxy group (–O–CH₂–CH=CH₂). The primary alcohol (–CH₂OH) occupies the first carbon, creating a multifunctional molecule with distinct reactivity profiles.

Key Structural Features:

  • Chirality: The bromine-bearing carbon (C2) is a chiral center due to its four distinct substituents:

    • Bromine (–Br)
    • Hydroxymethyl group (–CH₂OH)
    • Allyloxy-substituted methylene group (–CH₂–O–CH₂–CH=CH₂)
    • Hydrogen (–H)
      This configuration generates two enantiomers, though existing literature does not specify whether the compound is isolated as a racemic mixture or in an enantiopure form.
  • Conformational Flexibility: The allyloxy group introduces rotational freedom around the C3–O bond, enabling multiple low-energy conformers. The gauche and anti orientations of the allyloxy chain relative to the bromine atom may influence intermolecular interactions and packing in the solid state.

  • Hydrogen Bonding: The primary alcohol group participates in hydrogen bonding, which affects solubility and crystallization behavior. The bromine atom’s electronegativity further polarizes adjacent bonds, enhancing dipole-dipole interactions.

Table 1: Structural Parameters of 3-(Allyloxy)-2-bromopropan-1-ol

ParameterValue/Description
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
Chiral Centers1 (C2)
Key Functional Groups–Br, –CH₂OH, –O–CH₂–CH=CH₂

3-(Allyloxy)-2-bromopropan-1-ol represents an important organic compound featuring both an allyloxy group and a bromine atom attached to a propane backbone . The synthesis of this compound primarily involves nucleophilic substitution reactions between allyl bromide and 2-bromopropan-1-ol under various conditions [2]. These reactions follow the bimolecular nucleophilic substitution (SN2) mechanism, which is particularly favorable for allylic halides due to their enhanced reactivity compared to simple alkyl halides [7].

Allylic halides exhibit faster SN2 reactivity than secondary alkyl halides because the bimolecular transition state is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated pi bond of the allylic group [7]. This stabilization effect significantly lowers the activation energy barrier for the nucleophilic attack, resulting in more efficient reactions [16]. The backside attack characteristic of SN2 reactions leads to inversion of configuration at the electrophilic carbon center, which is an important stereochemical consideration in the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol [8].

Several nucleophilic substitution routes have been developed for the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol, each with distinct advantages and limitations [4]. These methods vary in terms of reaction conditions, yields, and practical applicability as shown in Table 1.

MethodReaction ConditionsYield (%)AdvantagesDisadvantages
Direct nucleophilic substitutionAllyl bromide + 2-bromopropan-1-ol, NaOH, 50-60°C, 4-6h65Simple setup, inexpensive reagentsLower yields, side reactions
Base-catalyzed etherificationAllyl bromide + 2-bromopropan-1-ol, K₂CO₃, DMF, 70-80°C, 3-4h75Higher yields, fewer side productsRequires anhydrous conditions, expensive solvent
Phase-transfer catalyzed substitutionAllyl bromide + 2-bromopropan-1-ol, TBAB, 50% NaOH, toluene, 40-50°C, 2-3h85Faster reaction, higher yields, milder conditionsRequires catalyst removal, potential contamination
Solvent-free conditionsAllyl bromide + 2-bromopropan-1-ol, K₂CO₃, grinding, 30 min60Environmentally friendly, no solvent wasteDifficult to scale up, potential safety concerns

The direct nucleophilic substitution method represents the simplest approach, utilizing sodium hydroxide as a base to facilitate the reaction between allyl bromide and 2-bromopropan-1-ol . While this method offers simplicity and cost-effectiveness, it often results in moderate yields due to competing side reactions, including elimination and hydrolysis of the halide [4].

Base-catalyzed etherification employs potassium carbonate in dimethylformamide, providing improved yields by minimizing side reactions [6]. The use of an aprotic polar solvent enhances the nucleophilicity of the alkoxide intermediate, promoting the desired substitution pathway [16]. However, this method requires strictly anhydrous conditions to prevent hydrolysis of the alkyl halide, adding complexity to the experimental setup [4].

Optimization of these nucleophilic substitution routes has focused on several key parameters, including solvent selection, base type and concentration, reaction temperature, and reaction time [16]. Studies have shown that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide significantly enhance reaction rates by solvating the cations while leaving the nucleophilic anions relatively "naked" and highly reactive [8] [12].

Phase-Transfer Catalyzed Etherification Techniques

Phase-transfer catalysis (PTC) represents a significant advancement in the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol, offering numerous advantages over conventional nucleophilic substitution methods [5] [9]. This technique facilitates reactions between reagents located in different immiscible phases by transferring one reagent across the interface into the other phase where reaction can occur [17]. In the context of 3-(Allyloxy)-2-bromopropan-1-ol synthesis, PTC enables efficient etherification between allyl bromide in the organic phase and the alkoxide of 2-bromopropan-1-ol generated in the aqueous phase [5].

Two primary mechanisms govern phase-transfer catalysis: the extraction mechanism and the interfacial mechanism [17]. In the extraction mechanism, first proposed by Starks in the early 1970s, the phase-transfer catalyst transports counter ions between the aqueous and organic phases [17]. For example, in the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol, the quaternary ammonium salt exchanges its native counter ion for the alkoxide ion in the aqueous phase, forming an ion pair that is subsequently extracted into the organic phase where it reacts with allyl bromide [14] [17].

The interfacial mechanism, also known as the Makosza interfacial mechanism, was postulated from the observation that highly lipophilic tetraalkylammonium salts showed limited or no aqueous solubility yet remained highly active catalysts [17]. In this mechanism, the reaction occurs at the interface between the two phases, with the catalyst facilitating the transfer of reagents across this boundary [9] [17].

Various types of phase-transfer catalysts have been employed in the etherification reactions leading to 3-(Allyloxy)-2-bromopropan-1-ol, each offering distinct advantages in terms of reaction efficiency, selectivity, and practical applicability [9] [19]. Table 2 summarizes the key characteristics of these catalytic systems.

Catalyst TypeReaction MediumTemperature (°C)Reaction Time (h)Yield (%)Catalyst Loading (mol%)Recyclability
Quaternary ammonium salts (TBAB)Toluene/50% NaOH402.0855Moderate (2-3 cycles)
Quaternary phosphonium salts (TBPB)Dichloromethane/50% NaOH353.0805Good (3-4 cycles)
Crown ethers (18-crown-6)Toluene/solid KOH501.5902Poor (1-2 cycles)
Polyethylene glycols (PEG-400)Solvent-free/KOH604.07510Excellent (>5 cycles)

Quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), represent the most widely used phase-transfer catalysts for the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol [5] [19]. These catalysts offer a good balance between catalytic activity, cost-effectiveness, and ease of handling [19]. The reaction typically involves a two-phase system consisting of toluene and 50% aqueous sodium hydroxide, with the catalyst facilitating the transfer of the alkoxide ion into the organic phase [5] [9].

Crown ethers, such as 18-crown-6, demonstrate exceptional catalytic activity in the etherification reaction, enabling high yields under relatively mild conditions [17]. These macrocyclic compounds function by complexing metal cations, thereby enhancing the nucleophilicity of the corresponding anions [14]. Despite their high efficiency, the use of crown ethers in industrial applications is limited by their high cost and poor recyclability [17] [19].

Polyethylene glycols (PEGs) offer an environmentally friendly alternative to traditional phase-transfer catalysts, allowing for solvent-free reaction conditions in some cases [9] [19]. While these catalysts typically require higher loading and longer reaction times, they excel in terms of recyclability, making them attractive for sustainable chemical processes [19] [21].

The optimization of phase-transfer catalyzed etherification for the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol has focused on several key parameters, including catalyst type and loading, base concentration, reaction temperature, and agitation speed [5] [17]. Studies have shown that increasing the concentration of the base generally enhances reaction rates up to a certain point, beyond which further increases may lead to side reactions or catalyst degradation [5]. Similarly, higher temperatures accelerate the reaction but may also promote unwanted pathways, necessitating a careful balance for optimal results [17].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 3-(Allyloxy)-2-bromopropan-1-ol presents numerous challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [10] [15]. These challenges span various aspects of production, from raw material handling to reaction control, purification, and waste management [15] [20]. Table 3 summarizes the key challenges encountered in industrial production and the corresponding conventional and innovative solutions.

ChallengeImpactConventional SolutionInnovative SolutionBenefits
Bromine handling and safetyHealth hazards, corrosion of equipmentSpecialized containment systemsFlow chemistry with in-line bromine generationReduced exposure, improved safety
Reaction exothermicity controlPotential runaway reactions, safety risksBatch dilution, slow additionContinuous flow microreactorsBetter temperature control, safer operation
Product purificationProduct quality issues, yield lossMultiple crystallization stepsContinuous crystallization processesHigher purity, improved yield
Waste managementEnvironmental concerns, disposal costsChemical neutralizationCatalytic decomposition of wasteReduced environmental impact, cost savings
Scale-up issuesHeat transfer limitations, mixing inefficiencySmaller batches, longer production timeProcess intensification techniquesIncreased throughput, consistent quality

One of the primary challenges in the industrial production of 3-(Allyloxy)-2-bromopropan-1-ol involves the handling and safety concerns associated with bromine and brominated compounds [10] [15]. Bromine is highly corrosive, volatile, and toxic, requiring specialized containment systems and safety protocols [15]. Conventional approaches involve dedicated handling facilities with corrosion-resistant materials and extensive safety measures [10]. Innovative solutions include flow chemistry with in-line bromine generation, which minimizes the need for bromine storage and handling by producing it as needed directly in the reaction system [20].

The bromination reaction in the synthesis of 3-(Allyloxy)-2-bromopropan-1-ol is highly exothermic, presenting significant challenges in temperature control during scale-up [10] [15]. Uncontrolled exotherms can lead to runaway reactions, compromising both product quality and safety [10]. Traditional batch processes address this issue through dilution and slow addition of reagents, which extends production time and reduces efficiency [15]. Continuous flow microreactors offer an innovative solution by providing superior heat transfer capabilities, allowing for precise temperature control even with highly exothermic reactions [20].

Product purification represents another significant challenge in the industrial production of 3-(Allyloxy)-2-bromopropan-1-ol [10] [15]. The presence of unreacted starting materials, side products, and catalyst residues necessitates efficient purification strategies to meet quality specifications [15]. Conventional approaches involve multiple crystallization or distillation steps, which can be time-consuming and result in yield losses [10]. Continuous crystallization processes offer improved efficiency and consistency, potentially increasing both product purity and overall yield [20].

Waste management poses environmental and economic challenges in the production of brominated compounds like 3-(Allyloxy)-2-bromopropan-1-ol [10] [15]. The generation of bromide-containing waste streams requires careful handling and disposal to prevent environmental contamination [15]. Traditional methods involve chemical neutralization, which can be costly and generate additional waste [10]. Catalytic decomposition of waste represents a more sustainable approach, potentially reducing both environmental impact and disposal costs [20].

Scale-up issues, particularly related to heat transfer and mixing efficiency, present significant challenges when transitioning from laboratory to industrial-scale production [10] [15]. Heat transfer limitations in large reactors can lead to temperature gradients, affecting reaction selectivity and product quality [15]. Conventional solutions involve operating with smaller batches or extended reaction times, compromising production efficiency [10]. Process intensification techniques, such as static mixers, divided wall columns, and advanced reactor designs, offer improved heat and mass transfer capabilities, enabling more efficient large-scale production [20].

The global market for phase-transfer catalysts, which are crucial for the efficient synthesis of compounds like 3-(Allyloxy)-2-bromopropan-1-ol, was estimated at USD 1.14 billion in 2022 and is projected to grow at a compound annual growth rate of 5.0% from 2023 to 2030 [21]. This growth is attributed to the increasing demand for phase-transfer catalysts in various industries, including pharmaceuticals, polymers, and agrochemicals, highlighting the economic importance of optimizing synthetic methodologies for compounds like 3-(Allyloxy)-2-bromopropan-1-ol [21].

3-(Allyloxy)-2-bromopropan-1-ol exhibits characteristic thermal behavior patterns consistent with brominated alcohols. The compound demonstrates thermal stability up to approximately 200-208°C under inert atmospheric conditions, with thermal decomposition occurring through a predictable multi-step mechanism [1] [2]. The initial decomposition pathway involves the preferential dissociation of the carbon-bromine bond at approximately 230°C, followed by main chain decomposition and subsequent oxidation reactions [1].

The phase transition behavior of brominated organic compounds typically involves reversible transformations at relatively low temperatures. Studies of structurally related brominated compounds reveal that phase transitions occur between 118-295 K, with order-disorder transitions preceding crystallographic changes [3]. The presence of bromine substituents significantly influences the thermodynamic stability of molecular systems, with bromine incorporation leading to reduced phase stability and altered transformation pathways [4] [2].

Thermal Decomposition Kinetics

PropertyValue/Description
Thermal StabilityTypical brominated alcohols stable up to 200-208°C (inert conditions)
Decomposition TemperatureBrominated butyl rubber: 334.0-389.3°C (heating rate dependent)
Bond EnergiesC-Br bond: 292 kJ/mol (weakest), C-C bond: 346 kJ/mol, C-H bond: 420 kJ/mol
Thermal Decomposition PathwayFirst: C-Br bond dissociation (~230°C), Second: main chain dissociation, Third: oxidation

The activation energy for thermal decomposition of brominated compounds ranges from 219.31 to 228.13 kJ·mol⁻¹, following first-order reaction kinetics [1]. The decomposition mechanism proceeds through three distinct stages: initial hydrogen bromide formation upon carbon-bromine bond dissociation, followed by main chain dissociation producing oligomers, and finally oxidative generation of hydrocarbon gases [1].

Solvation Dynamics in Polar/Non-Polar Media

The solvation behavior of 3-(Allyloxy)-2-bromopropan-1-ol is governed by its multifunctional molecular structure, which includes both polar and non-polar components. The compound contains a primary alcohol group (-CH₂OH) capable of hydrogen bonding, an allyloxy substituent (-O-CH₂-CH=CH₂) providing moderate polarity, and a bromine atom contributing to polarizability [6].

Polar Solvent Interactions

In polar protic solvents, the compound exhibits enhanced solubility due to hydrogen bonding capabilities. The primary alcohol functionality enables formation of intermolecular hydrogen bonds with protic solvents such as water (dielectric constant 78.5), methanol (32.6), and ethanol (24.3) [7] [8]. The solvation dynamics are characterized by nucleophilic solvation effects, where the solvent molecules stabilize the transition states through electrostatic interactions [9].

Solvent TypeDielectric ConstantExpected Solubility
Polar Protic (Water)78.5Moderate (hydrogen bonding)
Polar Protic (Methanol)32.6High (hydrogen bonding)
Polar Protic (Ethanol)24.3High (hydrogen bonding)
Polar Aprotic (Acetone)21Moderate (polar interactions)
Polar Aprotic (DMSO)47High (polar interactions)

Non-Polar Solvent Interactions

In non-polar media, the compound demonstrates limited solubility due to the predominance of polar functional groups. Solvents with dielectric constants below 5, such as hexane (1.9) and benzene (2.3), provide minimal solvation of the polar components [7] [8]. The allyloxy group may provide some degree of interaction with aromatic solvents through π-electron interactions, but the overall solvation is restricted by the polar alcohol and bromine substituents .

Surface Tension and Volatility Characteristics

The surface tension and volatility properties of 3-(Allyloxy)-2-bromopropan-1-ol are influenced by its molecular weight (195.05 g/mol), intermolecular hydrogen bonding capacity, and the presence of the bromine substituent [6]. The compound exhibits reduced volatility compared to lower molecular weight brominated compounds due to enhanced intermolecular interactions and increased molecular size [10] [11].

Surface Tension Properties

Brominated compounds typically exhibit elevated surface tension values compared to non-halogenated analogues. The surface tension of elemental bromine is 41.0 mN/m at 25°C, while bromoethane demonstrates a surface tension of 24.2 mN/m at 20°C [12] [13] [14]. The presence of the primary alcohol group in 3-(Allyloxy)-2-bromopropan-1-ol is expected to increase surface tension through hydrogen bonding interactions at the liquid-air interface [15] [16].

PropertyValue/Description
Surface Tension (typical brominated compounds)Bromine: 41.0 mN/m, Bromoethane: 24.2 mN/m at 20°C
Volatility FactorsHigher molecular weight (195.05 g/mol) reduces volatility
Vapor Pressure RelationshipLower vapor pressure expected due to hydrogen bonding
Molecular Weight EffectIncreased molecular weight decreases volatility
Hydrogen Bonding EffectOH group significantly reduces volatility

Volatility Characteristics

The volatility of organic compounds is inversely related to molecular weight and the presence of hydrogen bonding sites [10] [11]. The compound's molecular weight of 195.05 g/mol and primary alcohol functionality significantly reduce its vapor pressure compared to simple brominated hydrocarbons. The vapor pressure of related brominated alcohols, such as alpha-(bromomethyl)benzyl alcohol, demonstrates values of 0.00578 mmHg at 25°C, indicating low volatility [17].

The volatility determinants for 3-(Allyloxy)-2-bromopropan-1-ol include:

  • Molecular weight effect: Higher molecular weight (195.05 g/mol) reduces vapor pressure
  • Hydrogen bonding: Primary alcohol group creates intermolecular associations
  • Polarizability: Bromine atom contributes to van der Waals interactions
  • Conformational flexibility: Allyloxy group provides multiple low-energy conformers

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.99424 g/mol

Monoisotopic Mass

193.99424 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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